molecular formula C18H14N2O6 B6106039 ethyl 4-[(3-nitro-2-oxo-2H-chromen-4-yl)amino]benzoate

ethyl 4-[(3-nitro-2-oxo-2H-chromen-4-yl)amino]benzoate

Cat. No. B6106039
M. Wt: 354.3 g/mol
InChI Key: LGJDOAZNSAQJJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(3-nitro-2-oxo-2H-chromen-4-yl)amino]benzoate is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is synthesized by the reaction of 3-nitrocoumarin and 4-aminobenzoic acid ethyl ester.

Scientific Research Applications

Ethyl 4-[(3-nitro-2-oxo-2H-chromen-4-yl)amino]benzoate has potential applications in various fields of scientific research. It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.

Mechanism of Action

The mechanism of action of ethyl 4-[(3-nitro-2-oxo-2H-chromen-4-yl)amino]benzoate is not fully understood. However, studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It can also inhibit the growth of bacteria by disrupting their cell membrane and inhibiting their DNA replication.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects in various studies. It has been found to reduce the production of pro-inflammatory cytokines and inhibit the activity of enzymes involved in inflammation. It has also been shown to inhibit the growth of cancer cells and bacteria.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 4-[(3-nitro-2-oxo-2H-chromen-4-yl)amino]benzoate in lab experiments is its easy synthesis and purification. It is also stable under various conditions, making it suitable for long-term storage. However, one of the limitations is its low solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for the study of ethyl 4-[(3-nitro-2-oxo-2H-chromen-4-yl)amino]benzoate. One direction is to investigate its potential use as a fluorescent probe for the detection of metal ions. Another direction is to study its potential as a drug candidate for the treatment of cancer and bacterial infections. Additionally, further studies can be conducted to elucidate its mechanism of action and to optimize its synthesis and purification methods.
In conclusion, this compound is a synthetic compound with potential applications in various fields of scientific research. Its easy synthesis and purification, stability, and biochemical and physiological effects make it a promising compound for future studies. Further research is needed to fully understand its mechanism of action and to explore its potential applications.

Synthesis Methods

The synthesis of ethyl 4-[(3-nitro-2-oxo-2H-chromen-4-yl)amino]benzoate involves the reaction of 3-nitrocoumarin and 4-aminobenzoic acid ethyl ester in the presence of a suitable catalyst and solvent. The reaction is carried out under reflux conditions, and the product is obtained in good yield after purification.

properties

IUPAC Name

ethyl 4-[(3-nitro-2-oxochromen-4-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O6/c1-2-25-17(21)11-7-9-12(10-8-11)19-15-13-5-3-4-6-14(13)26-18(22)16(15)20(23)24/h3-10,19H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJDOAZNSAQJJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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